1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide has several scientific research applications:
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound may be explored for its potential therapeutic effects, including its ability to interact with various biological targets.
Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-methyl-N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of various biologically active compounds.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O2S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-methyl-N-[1-(thiophene-2-carbonyl)piperidin-4-yl]indole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-22-16-6-3-2-5-14(16)13-17(22)19(24)21-15-8-10-23(11-9-15)20(25)18-7-4-12-26-18/h2-7,12-13,15H,8-11H2,1H3,(H,21,24) |
InChI Key |
BVBIOFGIZDGAOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3CCN(CC3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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